![molecular formula C8H14O2 B14753845 2,10-Dioxabicyclo[4.3.1]decane CAS No. 282-60-0](/img/structure/B14753845.png)
2,10-Dioxabicyclo[4.3.1]decane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,10-Dioxabicyclo[431]decane is a bicyclic organic compound characterized by its unique structure, which includes two oxygen atoms incorporated into a bicyclic framework
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,10-Dioxabicyclo[4.3.1]decane typically involves ring closure reactions. One common method is the ring closure of α,α′-dihalobicyclo[3.3.1]nonane-diones under Favorskii reaction conditions . This method efficiently produces oxatricyclo[4.3.1.03,8]decanes.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, including optimization of reaction conditions and purification processes, are applicable.
Analyse Des Réactions Chimiques
Types of Reactions: 2,10-Dioxabicyclo[4.3.1]decane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the bicyclic structure.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxygenated derivatives, while substitution can introduce halogenated or other functionalized products.
Applications De Recherche Scientifique
2,10-Dioxabicyclo[4.3.1]decane has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antibacterial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 2,10-Dioxabicyclo[4.3.1]decane involves its interaction with molecular targets and pathways. The specific pathways depend on the context of its application. For instance, in medicinal chemistry, it may interact with enzymes or receptors to exert its effects.
Comparaison Avec Des Composés Similaires
Trans-decalin: Another bicyclic compound with a similar structural framework.
Trans-octalin: Shares structural similarities and is used in similar applications.
Uniqueness: 2,10-Dioxabicyclo[4.3.1]decane is unique due to the presence of two oxygen atoms in its bicyclic structure, which imparts distinct chemical properties and reactivity compared to other bicyclic compounds like trans-decalin and trans-octalin .
Propriétés
Numéro CAS |
282-60-0 |
|---|---|
Formule moléculaire |
C8H14O2 |
Poids moléculaire |
142.20 g/mol |
Nom IUPAC |
2,10-dioxabicyclo[4.3.1]decane |
InChI |
InChI=1S/C8H14O2/c1-3-7-4-2-6-9-8(5-1)10-7/h7-8H,1-6H2 |
Clé InChI |
QYAFOOMKBQPCDE-UHFFFAOYSA-N |
SMILES canonique |
C1CC2CCCOC(C1)O2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





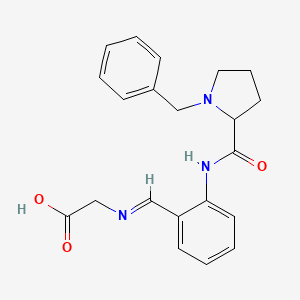
![Furo[3,4-d]oxepine](/img/structure/B14753780.png)
![(2R,3R,4R,5R)-2-((Benzoyloxy)methyl)-5-(4'-chloro-5,5'-diiodo-7H-[4,7'-bipyrrolo[2,3-d]pyrimidin]-7-yl)tetrahydrofuran-3,4-diyl dibenzoate](/img/structure/B14753784.png)
![Bicyclo[16.4.0]docosa-1,3,5,7,9,11,13,15,17,19,21-undecaene](/img/structure/B14753787.png)
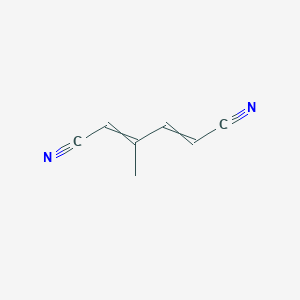
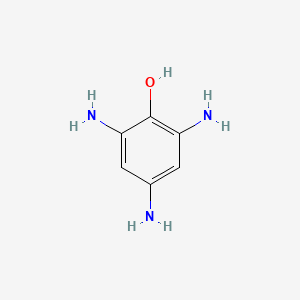
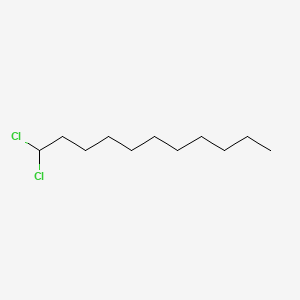
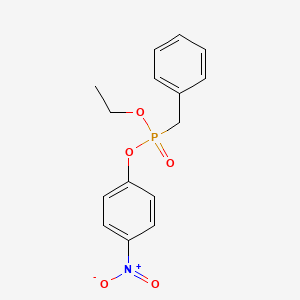
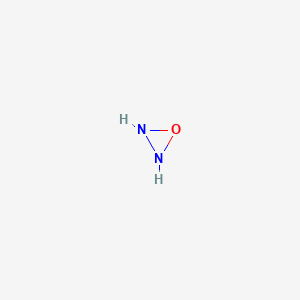
![Naphtho[1,2-h]quinazoline](/img/structure/B14753817.png)

